![molecular formula C27H24FN3O2 B2741514 (4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methoxyquinolin-3-yl)(phenyl)methanone CAS No. 872200-16-3](/img/structure/B2741514.png)
(4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methoxyquinolin-3-yl)(phenyl)methanone
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Overview
Description
The compound contains several functional groups including a fluorophenyl group, a piperazine ring, a methoxyquinoline group, and a phenylmethanone group . These groups are common in many pharmaceuticals and could potentially have various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The fluorophenyl group, piperazine ring, methoxyquinoline group, and phenylmethanone group would all contribute to the overall structure .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the piperazine ring could undergo reactions with acids or bases, and the fluorophenyl group could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, and the piperazine ring could influence its solubility .Scientific Research Applications
Herbicidal Activity
- Specific derivatives, such as (2,3-Dimethylphenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone and (2-chlorophenyl)-[4-(2-nitrobenzyl)piperazin-1-yl]methanone , exhibited stronger herbicidal effects against different weed species .
ENT Inhibition
The compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) has been identified as a novel inhibitor of equilibrative nucleoside transporters (ENTs). It shows greater selectivity for ENT2 compared to ENT1 .
Antiviral Activity
Indole derivatives, including those related to our compound, have been explored for antiviral activity. For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were investigated in vitro against a broad range of RNA and DNA viruses .
Mechanism of Action
Target of Action
A structurally similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n-(naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), has been identified as an inhibitor of equilibrative nucleoside transporters (ents), with a higher selectivity towards ent2 than ent1 . ENTs play a crucial role in nucleotide synthesis and regulation of adenosine function.
Mode of Action
Based on the action of the similar compound fpmint, it can be inferred that this compound might interact with its target, potentially the ents, leading to inhibition of these transporters .
Biochemical Pathways
Ents, which are potential targets of this compound, are involved in the transport of nucleosides across cell membranes, thereby playing a role in nucleotide synthesis and regulation of adenosine function .
Pharmacokinetics
The compound’s molecular weight is 2447 , which is within the optimal range for oral bioavailability in drug design.
Result of Action
Based on the action of the similar compound fpmint, it can be inferred that this compound might lead to the inhibition of ents, potentially affecting nucleotide synthesis and regulation of adenosine function .
Future Directions
properties
IUPAC Name |
[4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinolin-3-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2/c1-33-22-11-12-25-23(17-22)26(24(18-29-25)27(32)19-5-3-2-4-6-19)31-15-13-30(14-16-31)21-9-7-20(28)8-10-21/h2-12,17-18H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMYNLMLMIQHEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxyquinolin-3-yl]-phenylmethanone |
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